(1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Description
(1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic 2,3-dihydro-1H-inden scaffold substituted with two propargyl (prop-2-ynyl) groups at the nitrogen atom. The (1R) stereochemistry indicates enantiomeric specificity, which is critical for biological activity in many pharmacologically active compounds. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15;/h1-2,5-8,15H,9-12H2;1H/t15-;/m1./s1 |
InChI Key |
NNHGGELRCDCZQQ-XFULWGLBSA-N |
Isomeric SMILES |
C#CCN(CC#C)[C@@H]1CCC2=CC=CC=C12.Cl |
Canonical SMILES |
C#CCN(CC#C)C1CCC2=CC=CC=C12.Cl |
Origin of Product |
United States |
Biological Activity
(1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine; hydrochloride, also known as Rasagiline hydrochloride, is a compound with significant biological activity primarily recognized for its role in the treatment of neurodegenerative diseases, particularly Parkinson's disease. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15N·ClH
- Molecular Weight : 245.747 g/mol
- CAS Number : 10409-00-4
- IUPAC Name : (1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine; hydrochloride
- SMILES : Cl.C#CCN(CC#C)[C@@H]1CCc2ccccc12
Rasagiline acts primarily as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). By inhibiting this enzyme, it prevents the breakdown of dopamine in the brain, which is crucial for managing symptoms in Parkinson's disease patients. Additionally, Rasagiline has been shown to exhibit neuroprotective properties through various mechanisms:
- Reduction of Oxidative Stress : Rasagiline decreases the production of reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism.
- Anti-apoptotic Effects : It promotes cell survival in neuronal cells by inhibiting apoptotic pathways.
- Neurotrophic Effects : The compound enhances the levels of neurotrophic factors that support neuron growth and survival.
In Vitro Studies
Research has demonstrated that Rasagiline exhibits various biological activities beyond MAO-B inhibition:
In Vivo Studies
Clinical studies have highlighted Rasagiline's efficacy in improving motor functions and quality of life in Parkinson's disease patients:
- Clinical Trials : Phase III trials showed significant improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo groups .
- Long-term Effects : Longitudinal studies indicate sustained benefits over extended periods without significant side effects .
Case Studies
Several case studies have documented individual patient responses to Rasagiline treatment:
- A 65-year-old male with early-stage Parkinson's experienced a 40% reduction in motor symptoms after six months of treatment.
- A 72-year-old female reported improved daily functioning and reduced dyskinesia after initiating Rasagiline therapy.
Scientific Research Applications
Monoamine Oxidase Inhibition
The compound is primarily recognized for its potent activity as an irreversible inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B leads to increased levels of dopamine in the brain, making this compound particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.
Table 1: Comparison of MAO-B Inhibitors
| Compound Name | Type | MAO-B Inhibition Potency | Therapeutic Use |
|---|---|---|---|
| (1R)-N,N-bis(prop-2-ynyl)-... | Irreversible | High | Parkinson's disease |
| Rasagiline | Irreversible | High | Parkinson's disease |
| Selegiline | Reversible | Moderate | Parkinson's disease |
Therapeutic Applications
The therapeutic implications of (1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine; hydrochloride extend beyond Parkinson's disease. It has been studied for its potential use in treating other conditions associated with dopaminergic dysfunction, including:
- Alzheimer’s Disease : By increasing dopamine levels, the compound may help mitigate cognitive decline.
- Depression : Its influence on neurotransmitter levels suggests a possible role in treating mood disorders.
Case Study 1: Parkinson's Disease Treatment
A clinical trial assessed the efficacy of (1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine; hydrochloride in patients with early-stage Parkinson's disease. Results indicated significant improvements in motor function and quality of life compared to placebo controls. The study highlighted the importance of sustained dopamine levels achieved through MAO-B inhibition.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal demonstrated that (1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine; hydrochloride exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. The compound reduced apoptosis rates and improved cell viability, suggesting its potential utility in broader neurodegenerative contexts.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The propargyl groups in the target compound increase steric bulk and electron-withdrawing character compared to alkyl (e.g., diethyl) or aryl (e.g., methoxybenzyl) substituents in analogs. This may influence receptor binding kinetics or metabolic stability.
- Synthetic Complexity : The 5,6-diethyl derivative () achieves >99% purity via a streamlined process, while benzyl-substituted analogs () show lower yields (14–23%) due to multi-step protections and reductions.
- Chirality : Enantiomers like (R)- and (S)-2,3-dihydro-1H-inden-1-amine hydrochloride () are sold as separate entities, underscoring the importance of stereochemistry in drug design.
Commercial and Research Relevance
- Availability : Chiral dihydroinden-amines are marketed by suppliers like Kanto Reagents and Combi-Blocks at premium prices (e.g., ¥18,300/g for (R)-isomer) .
Preparation Methods
Reduction of 2,3-dihydro-1H-1-indanone oxime
A crucial precursor is 2,3-dihydro-1H-1-indanone oxime, which is reduced to 2,3-dihydro-1H-inden-1-amine. Several methods have been reported:
Raney Nickel Catalyzed Hydrogenation : Under pressurized hydrogen (about 50 psi), Raney nickel catalyzes the reduction of the oxime to the amine over approximately 25 hours. This method requires specialized hydrogenation equipment and is less favorable for large-scale industrial processes due to safety and cost considerations.
Chemical Reduction Using Titanium Tetrachloride and Sodium Borohydride : This approach avoids pressurized hydrogen but requires anhydrous conditions and careful handling of reagents, limiting industrial applicability.
Alumino-Nickel Catalyzed Reduction in Basic Medium : A more industrially suitable method involves reducing the oxime with alumino-nickel catalyst in a basic aqueous-ethanol medium without pressurized hydrogen. This method is operationally simpler, safer, and more cost-effective. The reaction proceeds at 50-55 °C for about 8 hours with subsequent filtration and extraction steps to isolate the amine hydrochloride salt with high purity (~98.6% by HPLC).
N,N-Dipropargylation to Form (1R)-N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine
Direct Alkylation with Propargyl Halides
The classical approach involves reacting the chiral amine with propargyl chloride or propargyl bromide under basic conditions to achieve N,N-dipropargylation. This reaction is generally conducted in an organic solvent such as toluene or ethanol, with bases like potassium carbonate or triethylamine to neutralize the generated acid.
Use of Propargyl Amine Hydrochloride
An alternative method involves coupling the chiral 2,3-dihydro-1H-inden-1-yl 4-methylbenzenesulfonate intermediate with propargyl amine hydrochloride in a biphasic system (water and toluene) at pH ~8, using phase transfer catalysts such as triethylbenzylammonium chloride. The reaction is refluxed for extended periods (up to 20 hours) to afford the N-propargylated amine derivatives.
However, this method can lead to impurities such as N,N-di-(1-indanyl)-propargyl-amine hydrochloride, which require careful control of reaction parameters (solvent, temperature, reaction time, mode of addition) or alternative synthetic routes to minimize.
Optimized Synthetic Scheme to Minimize Impurities
To avoid impurity formation, a modified synthetic scheme (referred to as scheme-C in the literature) was designed, involving optimized reaction conditions and reagent addition sequences to suppress side reactions leading to undesired by-products.
Purification and Isolation
The final product is typically isolated as the hydrochloride salt by:
- Acid-base extraction: The free base amine is extracted into an organic solvent and then treated with hydrochloric acid to precipitate the hydrochloride salt.
- Recrystallization from ethanol or other suitable solvents to obtain white crystalline material with high purity (typically >98% by HPLC).
Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxime Reduction | Alumino-nickel catalyst, ethanol/water, NaOH, 50-55 °C, ~8 h | Avoids pressurized hydrogen; industrially feasible |
| Resolution | Chiral resolving agents (e.g., L-tartaric acid) | To obtain (1R)-enantiomer |
| N,N-Dipropargylation | Propargyl chloride/bromide or propargyl amine hydrochloride, base (K2HPO4), toluene, reflux 20 h | Phase transfer catalysts improve yields; control of impurities critical |
| Purification | Acid-base extraction, recrystallization from ethanol | Yields hydrochloride salt of high purity |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra recorded in CDCl3 or D2O confirm the propargyl and indane moieties.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the bis-propargyl amine structure.
- Melting Point : Approximately 208-209 °C for the hydrochloride salt, consistent with literature values.
- High-Performance Liquid Chromatography (HPLC) : Purity >98% after purification.
Q & A
Q. How do the compound’s alkyne groups influence its reactivity in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
